molecular formula C55H100O6 B1240960 TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]

TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]

Cat. No. B1240960
M. Wt: 857.4 g/mol
InChI Key: HLYOUKKBNQIMLH-CYRKDGISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6] is a triglyceride.

Scientific Research Applications

Analysis in Diseases

  • Cardiovascular and Liver Diseases : A study by Guan et al. (2017) highlighted the importance of analyzing triacylglycerols (TGs) in understanding their functions in cardiovascular and liver diseases. The research used ultra-performance liquid chromatography coupled with mass spectrometry for comprehensive analysis of TGs, including oxidized species, in human plasma and liver tissues.

Advances in Data Science Models

  • Theory-Guided Data Science : A paradigm shift in data science, focusing on leveraging scientific knowledge for improving data models in complex physical phenomena, was discussed by Karpatne et al. (2016). This approach, known as Theory-Guided Data Science (TGDS), has been gaining prominence in disciplines like material discovery and biomedical science.

Biochemical Research

  • Endogenous Production of Fatty Acids : Research by Jaudszus et al. (2014) explored the endogenous production of trans palmitoleic acid from dietary vaccenic acid, challenging the assumption that it's exclusively diet-derived.

Nutritional Science

  • Infant Formula Ingredient : A study by Van Erp et al. (2021) demonstrated the engineering of Arabidopsis seeds to mimic the TG structure in human milk, which is believed to assist nutrient absorption in infants. This research contributes significantly to the development of infant formulas.

properties

Product Name

TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]

Molecular Formula

C55H100O6

Molecular Weight

857.4 g/mol

IUPAC Name

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-25,27,52H,4-15,17-18,20,22-23,26,28-51H2,1-3H3/b19-16-,24-21-,27-25-/t52-/m1/s1

InChI Key

HLYOUKKBNQIMLH-CYRKDGISSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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